molecular formula C15H24N4O4S B2399842 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1797681-65-2

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2399842
CAS No.: 1797681-65-2
M. Wt: 356.44
InChI Key: QACUHGOEZDCBTQ-UHFFFAOYSA-N
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Description

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H24N4O4S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide demonstrates potential as a potent and selective antagonist for the CB1 cannabinoid receptor. Studies using the AM1 molecular orbital method have explored its conformational analysis, identifying distinct conformations and their stability. This research is significant for understanding the molecular interactions of this compound with the CB1 receptor, offering insights into its steric and electrostatic binding interactions (Shim et al., 2002).

Structure-Activity Relationships

Research on the structure-activity relationships of pyrazole derivatives related to this compound provides crucial information for characterizing cannabinoid receptor binding sites. These studies have helped in identifying structural requirements for potent CB1 receptor antagonistic activity and could lead to the development of pharmacological probes for therapeutic applications (Lan et al., 1999).

Synthesis and Applications in Heterocyclic Chemistry

The compound has been a focus in the synthesis of various heterocyclic structures. For instance, its derivatives have been explored in the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, presenting a novel approach in heterocyclic chemistry (Karthikeyan et al., 2014).

Insecticidal Activity

Some derivatives of this compound have been found to exhibit high insecticidal activity. Research in this area focuses on the synthesis of 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide analogs and their structure–activity relationships, offering potential applications in agrochemistry (Ohno et al., 2010).

Glycine Transporter Inhibition

Studies have identified derivatives of this compound as potent inhibitors of the Glycine Transporter 1 (GlyT1), indicating potential applications in treating central nervous system disorders. These derivatives have shown promising pharmacokinetic profiles and effectiveness in increasing glycine concentrations in the cerebrospinal fluid in animal models (Yamamoto et al., 2016).

Radioligand Binding Analyses

The compound has been used in radioligand binding analyses to understand the in vivo binding to mouse brain cannabinoid receptors, providing insights into the brain's endocannabinoid system (Gatley et al., 1996).

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S/c1-18-14-5-8-23-10-12(14)13(17-18)9-16-15(20)11-3-6-19(7-4-11)24(2,21)22/h11H,3-10H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACUHGOEZDCBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3CCN(CC3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.